molecular formula C16H21NO2 B2763074 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one CAS No. 2253640-93-4

4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one

Cat. No.: B2763074
CAS No.: 2253640-93-4
M. Wt: 259.349
InChI Key: UJSADZFRTJAYTJ-UHFFFAOYSA-N
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Description

4-Benzyl-1-oxa-4-azaspiro[55]undecan-9-one is a spirocyclic compound characterized by a unique structure that includes a benzyl group, an oxa-azaspiro ring system, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a benzylamine derivative with a suitable ketone under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further functionalization to introduce the oxa group and complete the synthesis of the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The benzyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .

Comparison with Similar Compounds

4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one can be compared with other spirocyclic compounds such as:

    4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Similar structure but with an additional nitrogen atom in the ring system.

    9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol: Contains a hydroxyl group instead of a ketone.

    9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride: Different substitution pattern and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities .

Properties

IUPAC Name

4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-15-6-8-16(9-7-15)13-17(10-11-19-16)12-14-4-2-1-3-5-14/h1-5H,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSADZFRTJAYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CN(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253640-93-4
Record name 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one
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